molecular formula C6H5BrClN3 B2562691 6-Bromoimidazo[1,2-a]pyrazine hydrochloride CAS No. 2470441-27-9

6-Bromoimidazo[1,2-a]pyrazine hydrochloride

Cat. No.: B2562691
CAS No.: 2470441-27-9
M. Wt: 234.48
InChI Key: MASFZFIUOFUNJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromoimidazo[1,2-a]pyrazine hydrochloride is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its versatile reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride typically involves the bromination of imidazo[1,2-a]pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyrazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoimidazo[1,2-a]pyrazine derivative, while coupling with an aryl halide can produce an arylimidazo[1,2-a]pyrazine .

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyrazine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoimidazo[1,2-a]pyrazine hydrochloride is unique due to its specific substitution pattern and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological interactions. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3.ClH/c7-5-4-10-2-1-8-6(10)3-9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASFZFIUOFUNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.